molecular formula C15H12N2O2 B13421545 (2-Phenyldiazenylphenyl) prop-2-enoate

(2-Phenyldiazenylphenyl) prop-2-enoate

Cat. No.: B13421545
M. Wt: 252.27 g/mol
InChI Key: TXSUKTSBCRQJII-UHFFFAOYSA-N
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Description

(2-Phenyldiazenylphenyl) prop-2-enoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a phenyl group attached to a diazenyl group, which is further connected to a prop-2-enoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyldiazenylphenyl) prop-2-enoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable ester. The process begins with the formation of a diazonium salt from an aromatic amine using nitrous acid. This diazonium salt is then reacted with an ester, such as ethyl acrylate, under basic conditions to form the desired azo compound.

Reaction Conditions:

    Diazotization: The aromatic amine is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with ethyl acrylate in the presence of a base such as sodium hydroxide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyldiazenylphenyl) prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation Products: Depending on the oxidizing agent, products can include nitro compounds or quinones.

    Reduction Products: The primary products are aromatic amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2-Phenyldiazenylphenyl) prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of (2-Phenyldiazenylphenyl) prop-2-enoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with various biological pathways. The azo group can also participate in electron transfer reactions, influencing cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    (2-Phenyldiazenylphenyl) prop-2-enal: Similar structure but with an aldehyde group instead of an ester.

    (2-Phenyldiazenylphenyl) prop-2-enone: Contains a ketone group instead of an ester.

    (2-Phenyldiazenylphenyl) prop-2-enamine: Features an amine group instead of an ester.

Uniqueness

(2-Phenyldiazenylphenyl) prop-2-enoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications where ester functionality is desired, such as in dyeing processes and organic synthesis.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

(2-phenyldiazenylphenyl) prop-2-enoate

InChI

InChI=1S/C15H12N2O2/c1-2-15(18)19-14-11-7-6-10-13(14)17-16-12-8-4-3-5-9-12/h2-11H,1H2

InChI Key

TXSUKTSBCRQJII-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1N=NC2=CC=CC=C2

Origin of Product

United States

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